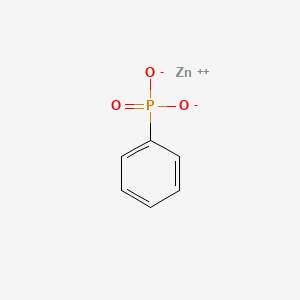

zinc;dioxido-oxo-phenyl-λ5-phosphane

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;dioxido-oxo-phenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P.Zn/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPIEPOZNGSJX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O3PZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885580 | |

| Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34335-10-9 | |

| Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034335109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | zinc phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dioxido Oxo Phenyl λ5 Phosphane Ligands

Precursor Synthesis and Functionalization Strategies for Phenylphosphorus Scaffolds

The foundation for synthesizing dioxido-oxo-phenyl-λ5-phosphane ligands lies in the preparation and subsequent functionalization of phenylphosphorus precursors. These initial steps are critical as they introduce the core chemical features of the final ligand.

Phenylphosphonic acid is a primary precursor for a wide array of organophosphorus compounds. Its synthesis can be achieved through several methods, with the oxidation of more reduced phosphorus compounds being a common approach.

One established method involves the oxidation of phenylphosphinic acid. rsc.org For instance, phenylphosphinic acid can be melted and then carefully treated with concentrated nitric acid. rsc.org Following the reaction, the product is extracted and can be recrystallized to yield phenylphosphonic acid as a colorless solid. rsc.org

Another route to phenylphosphonic acid is the oxidation of phenylphosphonous acid. prepchem.com This reaction can be carried out in a mixed solvent system of acetone (B3395972) and water, with potassium permanganate (B83412) (KMnO4) acting as the oxidizing agent. prepchem.com The reaction is typically performed at room temperature and the pH is adjusted to neutral during the addition of the oxidant. prepchem.com

The hydrolysis of phenyldichlorophosphine derivatives also serves as a pathway to substituted phenylphosphonic acids. For example, the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide (B78521) in acetonitrile (B52724) can produce the corresponding phenylphosphonic acid in good yield. beilstein-journals.org

A summary of a common synthetic method for phenylphosphonic acid is presented in the table below.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| Phenylphosphinic acid | Concentrated Nitric Acid | Heat to 100 °C, then add acid | Phenylphosphonic acid | 40% |

| Phenylphosphonous acid | Potassium Permanganate, Sodium Hydroxide | Acetone/Water, 20-25 °C | Phenylphosphonic acid | - |

| Phenyldichlorophosphine Oxide | Sodium Hydroxide | Acetonitrile | o-Trifluoromethylbenzenephosphonic acid | 75% |

Data compiled from multiple sources. rsc.orgprepchem.combeilstein-journals.org

Starting from phenylphosphonic acid, various derivatives that fall under the classification of dioxido-oxo-phenyl-λ5-phosphane compounds can be synthesized. A primary method for creating these derivatives is through esterification.

Direct esterification of phenylphosphonic acid with alcohols can be facilitated by microwave irradiation in the presence of an ionic liquid catalyst like [bmim][BF4]. tandfonline.com This method allows for the synthesis of mono- and dialkyl phenylphosphonates. tandfonline.com The reaction conditions, such as temperature and time, can be optimized to control the degree of esterification. tandfonline.com

Alternatively, a stepwise approach can be employed, starting from phenyl-H-phosphinic acid. This involves an initial microwave-assisted esterification, followed by oxidation of the resulting alkyl phenyl-H-phosphinate to the corresponding phenylphosphonic acid monoester. tandfonline.com A final esterification step then yields the desired dialkyl phenylphosphonate (B1237145). tandfonline.com

The alkylation of phenylphosphonic acid monoesters is another route to produce derivatives with different alkyl groups. tandfonline.com For example, reacting a monobutyl ester of phenylphosphonic acid with an alkyl halide in the presence of a base can yield the corresponding mixed dialkyl phenylphosphonate. tandfonline.com

The following table outlines a synthetic route to a dialkyl phenylphosphonate derivative.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| Phenylphosphonic acid | n-Butanol, [bmim][BF4] | Microwave, 150 °C, 0.5 h | Dibutyl phenylphosphonate | High |

| Monobutyl phenylphosphonate | Ethyl Iodide, Triethylamine | 85 °C, 0.5 h | Butyl ethyl phenylphosphonate | 71% |

Data compiled from a 2019 study on phosphonate (B1237965) synthesis. tandfonline.com

Advanced Purification Techniques for Ligand Isolation

The isolation and purification of the synthesized dioxido-oxo-phenyl-λ5-phosphane ligands are crucial for obtaining materials suitable for further applications, such as coordination with metal ions. The choice of purification technique depends on the physical and chemical properties of the ligand.

For solid ligands, recrystallization is a common and effective method. This technique relies on the differential solubility of the ligand and impurities in a given solvent system. For instance, phenylphosphonic acid can be recrystallized from diethyl ether to obtain a colorless solid. rsc.org

Chromatographic techniques are widely used for the purification of both solid and liquid ligands. Column chromatography is a versatile method where the crude product is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a suitable solvent system to separate the desired ligand from byproducts and unreacted starting materials. google.com

For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution and is particularly useful for purifying complex mixtures or for obtaining ligands of very high purity. teledynelabs.com The use of reversed-phase columns, such as C18, is common for organophosphorus compounds. teledynelabs.com

Specialized scavenging resins, known as SiliaMetS, can be used to remove residual metal catalysts from the ligand product, which is particularly important if the synthesis involved a metal-catalyzed step. obrnutafaza.hr

Spectroscopic and Chromatographic Methodologies for Ligand Purity Assessment

To ensure the successful synthesis and purification of dioxido-oxo-phenyl-λ5-phosphane ligands, a combination of spectroscopic and chromatographic methods is employed to verify the structure and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. nih.govnih.govacs.org Both ¹H and ³¹P NMR are routinely used.

¹H NMR: Provides information about the proton environment in the molecule. For a phenylphosphonic acid derivative, the ¹H NMR spectrum will show characteristic signals for the protons on the phenyl ring and any alkyl groups attached to the phosphate (B84403) moiety. rsc.org For example, in the ¹H NMR spectrum of phenylphosphonic acid in d6-DMSO, multiplets corresponding to the aromatic protons are observed between δ 7.38 and 7.79 ppm. rsc.org

³¹P NMR: This technique is particularly powerful for organophosphorus compounds as the phosphorus-31 nucleus is NMR active (spin I = 1/2) and has 100% natural abundance. nih.gov The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing direct information about its oxidation state and coordination. scirp.orgresearchgate.net

Two-dimensional NMR techniques, such as ¹H-³¹P HMQC (Heteronuclear Multiple Quantum Correlation), can be used to establish correlations between proton and phosphorus nuclei, further aiding in the complete structural assignment. scirp.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. osti.gov In the context of dioxido-oxo-phenyl-λ5-phosphane ligands, IR spectroscopy is used to confirm the presence of key bonds such as P=O, P-O-C, and P-C. rsc.orgresearchgate.net

The characteristic vibrational frequencies of these bonds provide a molecular fingerprint of the ligand. For instance, the P=O stretching vibration typically appears as a strong absorption band in the region of 1300-1150 cm⁻¹. researchgate.net The P-O-C stretching vibrations are usually observed in the 1050-970 cm⁻¹ range. rsc.org The presence and position of these bands can confirm the successful formation of the desired phosphonate structure.

The table below summarizes the key spectroscopic data for a representative dioxido-oxo-phenyl-λ5-phosphane compound, phenylphosphonic acid.

| Technique | Key Observables | Characteristic Values |

| ¹H NMR (d6-DMSO) | Aromatic protons | δ 7.38-7.79 (m) |

| IR Spectroscopy | P=O stretch | ~1200 cm⁻¹ |

| IR Spectroscopy | P-O-C stretch | ~1000 cm⁻¹ |

Values are approximate and can vary based on the specific derivative and solvent. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Ligand Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of dioxido-oxo-phenyl-λ5-phosphane ligands. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For organophosphorus compounds, including phenylphosphonates, techniques like electrospray ionization (ESI) and thermospray ionization are frequently employed. acs.orgnih.gov The molecular ion peak (M+), which corresponds to the intact ionized molecule, provides the molecular weight of the ligand. miamioh.edu However, the molecular ions can be energetically unstable and may undergo fragmentation, breaking into smaller, charged pieces. libretexts.org

The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for identification. In the mass spectrum of a phenylphosphonate ligand, characteristic fragmentation patterns are observed. The analysis of these patterns, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural confirmation. acs.org Common fragmentation pathways include the cleavage of bonds adjacent to the phosphorus atom and the loss of specific moieties. libretexts.orglibretexts.org

For instance, the fragmentation of phosphopeptides, which share structural similarities with phosphonates, often involves the loss of the phosphate group in the form of H3PO4 or HPO3. nih.gov In phenylphosphonates, cleavage of the P-C bond can lead to the formation of a phenyl cation (m/z 77) and a phosphonate fragment. Alpha-cleavage next to the carbonyl group in related compounds is also a common fragmentation mode. miamioh.edu

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Generic Diethyl Phenylphosphonate Ligand

| Fragment Ion (m/z) | Proposed Structure/Identity | Notes |

| 216 | [M]+ (Molecular Ion) | Represents the intact ionized molecule. |

| 188 | [M - C2H4]+ | Loss of an ethylene (B1197577) molecule from an ethoxy group. |

| 173 | [M - C2H5O]+ | Loss of an ethoxy radical. |

| 141 | [C6H5PO2H]+ | Phenylphosphonic acid fragment. |

| 139 | [M - C6H5]+ | Loss of the phenyl group. |

| 77 | [C6H5]+ | Phenyl cation, a common fragment for aromatic compounds. |

This table is illustrative and the exact fragmentation pattern can vary depending on the specific structure of the ligand and the mass spectrometry conditions used.

Chromatographic Separation and Purity Analysis Techniques

Chromatography is an essential technique for the separation and purity assessment of synthesized dioxido-oxo-phenyl-λ5-phosphane ligands. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized for the analysis of organophosphorus compounds. cromlab-instruments.eschromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for organophosphorus compounds that may be thermally unstable. chromatographyonline.com Several HPLC modes can be employed for the analysis of phenylphosphonate ligands.

Reversed-Phase HPLC: This is a common technique where a nonpolar stationary phase is used with a polar mobile phase. For highly polar compounds like phosphonates, which may have limited retention, ion-pairing agents can be added to the mobile phase to improve separation. For example, N,N-dimethylhexylamine (NNDHA) has been used to form ion pairs with phosphonates, enhancing their retention on C18 columns. Another approach involves complexing the phosphonates with a metal ion, such as Fe(III), and separating the resulting complexes. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. wiley.com

Ion Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger and has been successfully applied to the analysis of organophosphorus compounds. nih.gov

The separated components are typically detected using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.comresearchgate.net

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile organophosphorus compounds. drawellanalytical.com The sample is vaporized and separated in a column, often with a low-polarity stationary phase. cromlab-instruments.es For non-volatile phosphonates, a derivatization step may be required to increase their volatility before GC analysis. drawellanalytical.com

Specialized detectors are often used to enhance sensitivity and selectivity for phosphorus-containing compounds:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus and sulfur-containing compounds. drawellanalytical.com

Nitrogen-Phosphorus Detector (NPD): This detector provides high sensitivity for nitrogen- and phosphorus-containing compounds.

Coupling GC with a mass spectrometer (GC-MS) provides a robust method for both separation and identification of the ligands and any impurities. cromlab-instruments.esresearchgate.net

Table 2: Exemplary Chromatographic Conditions for the Analysis of Phenylphosphonate Ligands

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC (Reversed-Phase) | Ascentis C18 | 10 mM N,N-dimethylhexylamine in 80:20 water:acetonitrile | ESI-MS | |

| HPLC (Ion-Pair) | Reversed-phase polymer | Bicarbonate solution (pH 8.3) with tetrabutylammonium (B224687) bromide and acetonitrile | UV (260 nm) | nih.gov |

| HILIC | HILIC column | Water/acetonitrile gradient | ESI-MS | wiley.com |

| GC | TraceGOLD TG-5SilMS (low polarity silarylene phase) | Helium | Ion Trap MS | cromlab-instruments.es |

This table provides examples of chromatographic conditions and is not an exhaustive list. Method development and optimization are typically required for specific applications.

Coordination Chemistry and Complexation Strategies of Zinc with Dioxido Oxo Phenyl λ5 Phosphane

Synthetic Approaches for Zinc;Dioxido-oxo-phenyl-λ5-phosphane Complexes

The synthesis of zinc phenylphosphonate (B1237145) complexes can be achieved through several established methodologies, each offering distinct advantages in terms of product crystallinity, morphology, and dimensionality.

Direct complexation represents the most straightforward approach to synthesizing zinc phenylphosphonate materials. This method typically involves the reaction of a soluble zinc(II) salt, such as zinc acetate (B1210297) dihydrate or zinc sulfate (B86663), with phenylphosphonic acid or its derivatives in a suitable solvent at ambient or slightly elevated temperatures. nih.govnih.gov

For instance, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) can be readily obtained via an ion-exchange reaction between zinc sulfate heptahydrate (ZnSO₄·7H₂O) and disodium (B8443419) phenylphosphate dihydrate (Na₂MPhP·2H₂O) in water at room temperature. nih.gov This reaction proceeds quickly and almost quantitatively, as the desired product is the sole insoluble species and precipitates from the solution. nih.gov Another direct method involves reacting zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] with triphenyl phosphate (B84403) (TPhP) in water, which requires heating in a pressure vessel to over 100°C. nih.govrsc.org In some cases, the complex forms serendipitously; for example, the two-dimensional coordination polymer, [Zn(C₆H₅PO₃)]n, was synthesized from the reaction of a tetraphosphonate cavitand and zinc acetate dihydrate in a DMF/water mixture, where the basic conditions cleaved the phenylphosphonate groups from the cavitand, making them available for complexation. researchgate.netiucr.org

Table 1: Examples of Direct Complexation Syntheses

| Zinc Source | Ligand Source | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| ZnSO₄·7H₂O | Na₂MPhP·2H₂O | Water | Room Temperature | Zinc phenylphosphate hydrate (ZnMPhP-H) | nih.gov |

| Zn(CH₃COO)₂·2H₂O | Triphenyl phosphate (TPhP) | Water | 130°C, Pressure Reactor | Zinc bis(diphenylphosphate) (ZnDPhP) | nih.govrsc.org |

| Zn(CH₃COO)₂·2H₂O | Tetraphosphonate cavitand | DMF/Water | Not specified (serendipitous) | [Zn(C₆H₅PO₃)]n | researchgate.netiucr.org |

Template-assisted synthesis is a powerful strategy for directing the formation of specific, often porous, nanostructured materials that are otherwise difficult to obtain. rsc.org In this approach, a "template" or "structure-directing agent" (SDA) is introduced into the reaction mixture. researchgate.net The template, which can be a surfactant, a large organic cation, or another molecule, organizes the inorganic components around it. youtube.com After the framework is constructed, the template is typically removed, leaving behind a porous structure with a specific architecture.

While widely used for materials like zeolites and other metal-organic frameworks, specific examples for zinc phenylphosphonate are less common but the principles are well-established for related zinc phosphonates. For instance, a layered zinc diphosphonate was hydrothermally prepared using protonated 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (H₃TPT) as a template. rsc.org The H₃TPT cations reside between the inorganic zinc diphosphonate layers, acting as both a charge balancer and a template to guide the layered assembly. rsc.org Similarly, organically templated dihydrogen-pyrophosphate compounds of cobalt have been synthesized, demonstrating the utility of this method in creating specific framework structures. researchgate.net The rational selection of the templating agent is crucial for the designed synthesis of open-framework structures. researchgate.net

Solvothermal and hydrothermal methods are highly effective for producing crystalline coordination polymers. These syntheses are carried out in sealed vessels (autoclaves) at temperatures above the boiling point of the solvent (water for hydrothermal, other solvents for solvothermal). mdpi.comuchile.cl The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.

Several zinc phosphonate (B1237965) complexes have been prepared using these routes. For example, four new zinc(II) diphosphonate hybrids were synthesized under hydrothermal conditions by introducing co-ligands like 2,2′-bipyridine or 1,10-phenanthroline. rsc.org The reactions were typically conducted at temperatures around 120-180°C for several days. rsc.orgmdpi.com Solvothermal synthesis of ZnO-decorated α-Fe₂O₃ nanorods was achieved by reacting α-Fe₂O₃ with zinc sulfate and urea (B33335) at 180°C. rsc.org A solvothermal reaction between a tetraphosphonate cavitand and zinc acetate in a DMF/water mixture also yielded a crystalline zinc phenylphosphonate polymer. iucr.org These methods are advantageous for creating robust, crystalline frameworks with controlled morphologies. rsc.orgresearchgate.net

Stoichiometric and Equilibrium Studies of Zinc-Ligand Interactions

The stoichiometry of zinc phenylphosphonate complexes is predominantly determined in the solid state through techniques like single-crystal X-ray diffraction. These studies reveal the precise ratio of metal ions to ligand anions in the crystal lattice. A common stoichiometry found is a 1:1 ratio of zinc to the phenylphosphonate anion (C₆H₅PO₃²⁻), resulting in the formula [Zn(C₆H₅PO₃)]n. researchgate.netiucr.org

In this structure, the zinc(II) cation is typically coordinated by oxygen atoms from multiple phosphonate groups. For example, in the 2D polymer [Zn(C₆H₅PO₃)]n, each zinc ion is in a distorted tetrahedral environment, coordinated by four oxygen atoms from four different phenylphosphonate groups. researchgate.netiucr.org Conversely, each phosphonate group bridges four distinct zinc cations. researchgate.net In other structures, such as zinc phenylphosphate hydrate, the zinc atoms can be octahedrally coordinated, with the coordination sphere completed by water molecules. researchgate.net

Studying the complexation equilibria in solution is more challenging due to the low solubility of most zinc phenylphosphonate polymers. Potentiometric titration is a common method for determining the stability constants and species distribution in solution. However, for phenylphosphonic acid systems, precipitation often occurs over a wide pH range, complicating the analysis. For related, more soluble phosphonic acid systems, potentiometric studies have identified species such as [ZnL] and protonated or hydroxo complexes like [Zn(HL)] or [ZnLH₋₁]. A straightforward comparison of binding ability is typically performed for complexes with the same stoichiometry. nih.gov

Influence of Reaction Conditions on Complex Formation and Product Selectivity

The final structure, morphology, and dimensionality of zinc phenylphosphonate complexes are highly sensitive to the reaction conditions. Key parameters that control the outcome include pH, temperature, solvent system, and precursor concentration.

Influence of pH: The pH of the reaction medium is a critical factor as it dictates the deprotonation state of phenylphosphonic acid (a dibasic acid) and the formation of zinc hydroxo species. nih.govdiva-portal.org At low pH, the phosphonic acid is fully protonated, while at higher pH, it becomes partially or fully deprotonated (H₂L → HL⁻ → L²⁻), making the phosphonate oxygen atoms available for coordination. Syntheses are often controlled within a specific pH range to target a desired product. nih.govmdpi.com For example, in the synthesis of zinc coordination polymers with iminodiacetic acid, different polymeric or monomeric structures were obtained by systematically varying the pH. nih.gov

Influence of Temperature: Temperature affects both the reaction kinetics and the thermodynamic stability of the resulting phases. Hydrothermal and solvothermal syntheses utilize elevated temperatures (e.g., 120-180°C) to overcome kinetic barriers and promote the formation of well-ordered, crystalline products. mdpi.comrsc.org In some cases, temperature can induce phase transitions; zinc bis(diphenylphosphate) (ZnDPhP) undergoes a reversible thermal transition at approximately 160°C. rsc.org

Influence of Solvent: The choice of solvent plays a vital role in precursor solubility, and its coordination to the metal center can influence the crystallization process. bit.edu.cnmdpi.com The polarity and coordinating ability of the solvent can affect the growth rates of different crystal faces, thereby altering the final crystal morphology from plates to needles, for instance. mdpi.comnih.gov In the synthesis of [Zn(C₆H₅PO₃)]n, a mixed solvent system of DMF/water was used. researchgate.net The coordination of solvent molecules can sometimes lead to their inclusion in the final structure, which can have a dramatic effect on the supramolecular assembly. rsc.org

Table 2: Effect of Reaction Conditions on Product Formation

| Parameter | Effect | Example System | Reference |

|---|---|---|---|

| pH | Controls ligand deprotonation and product dimensionality. Different structures form at different pH values. | Zinc(II) with iminodiacetic acid | nih.gov |

| Temperature | Affects crystallinity and can induce phase transitions. Higher temperatures favor crystalline products. | Zinc bis(diphenylphosphate) | rsc.org |

| Solvent | Impacts precursor solubility and crystal morphology (e.g., plates vs. needles). | Ritonavir crystallization | nih.gov |

| Precursor Concentration | Influences the growth rate and morphology of nanostructures. | Hydrothermal growth of ZnO nanostructures | diva-portal.org |

Polymeric and Supramolecular Assembly Principles in Zinc Phosphonate Complexes

The structural diversity of zinc phenylphosphonates arises from the versatile coordination modes of the phosphonate group and the subsequent assembly of the primary coordination units into extended networks. The fundamental building block is typically a zinc ion coordinated by oxygen atoms from the phosphonate groups.

The phosphonate anion (R-PO₃²⁻) can act as a bridge between two, three, or even four metal centers, leading to the formation of coordination polymers with varying dimensionality. researchgate.net

1D Chains: One-dimensional chain structures can form when zinc phosphonate units link linearly. rsc.orgresearchgate.net

2D Layers: Two-dimensional layered structures are very common for zinc phenylphosphonates. rsc.orgresearchgate.netiucr.org In these architectures, inorganic layers of zinc ions and phosphonate oxygen atoms form, with the organic phenyl groups pointing above and below the plane of the layer. researchgate.netiucr.org

3D Frameworks: Three-dimensional frameworks can arise when the 2D layers are further connected by pillars or when the coordination network extends in all three directions from the outset. researchgate.netnih.gov

Table 3: Structural Features of Zinc Phenylphosphonate and Related Complexes

| Compound/Formula | Dimensionality | Zn Coordination | Key Assembly Principles | Reference |

|---|---|---|---|---|

| [Zn(C₆H₅PO₃)]n | 2D Layered | Tetrahedral | Phosphonate groups bridge 4 Zn ions; layers interact via van der Waals forces. | researchgate.netiucr.org |

| Zinc Phenylphosphate Hydrate | 2D Layered | Octahedral (with H₂O) | Layered structure similar to zinc phenylphosphonate. | researchgate.netrsc.org |

| [Zn(1,10-phen)(hedpH₂)]·H₂O | 2D Supramolecular Network | Not specified | 1D Zn-diphosphonate chains linked by hydrogen bonds. | rsc.org |

| [Zn₃(PhPO₃)₂(PhPO₃H)₂(Phen)₂]n | 1D Chain | Not specified | Formation of a one-dimensional coordination polymer. | researchgate.net |

Table of Compound Names

| Name in Article | Chemical Formula / Systematic Name |

| Dioxido-oxo-phenyl-λ5-phosphane | C₆H₅PO₃H₂ (Phenylphosphonic acid) |

| Zinc acetate dihydrate | Zn(CH₃COO)₂·2H₂O |

| Zinc sulfate heptahydrate | ZnSO₄·7H₂O |

| Disodium phenylphosphate dihydrate | Na₂C₆H₅PO₄·2H₂O |

| Triphenyl phosphate | (C₆H₅O)₃PO |

| 2,2′-bipyridine | C₁₀H₈N₂ |

| 1,10-phenanthroline | C₁₂H₈N₂ |

| 2,4,6-tri(4-pyridyl)-1,3,5-triazine | C₂₄H₁₅N₆ |

| Iminodiacetic acid | C₄H₇NO₄ |

| Zinc Phenylphosphate Hydrate | [Zn(C₆H₅PO₄)]·H₂O |

| Zinc bis(diphenylphosphate) | Zn[(C₆H₅O)₂PO₂]₂ |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for Zinc;dioxido Oxo Phenyl λ5 Phosphane Complexes

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as a principal technique for the non-destructive and precise determination of the three-dimensional atomic arrangement within a crystalline solid. carleton.edu It provides unequivocal data on unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms, which is fundamental to understanding the absolute structure of zinc phenylphosphonate (B1237145) complexes. carleton.educhemijournal.com

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical preliminary step. Several techniques are employed to crystallize zinc phosphonate (B1237965) complexes. Slow evaporation of the solvent from a solution of the complex is a common and straightforward method. researchgate.net Other widely used techniques are based on altering the solvent environment to reduce the solubility of the complex gradually, thereby promoting crystal growth. These include:

Solvent Layering: This method involves carefully layering a solvent in which the complex is insoluble (an anti-solvent) on top of a solution of the complex in a good solvent. unifr.ch Diffusion at the interface of the two solvents slowly induces crystallization. unifr.ch

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. unifr.ch The vapor of the anti-solvent gradually diffuses into the solution, decreasing the compound's solubility and leading to the formation of crystals. unifr.ch

Reactant Diffusion: This approach is particularly suited for the crystallization of coordination complexes. unifr.ch Solutions of the metal salt (e.g., a zinc salt) and the phosphonic acid ligand are allowed to diffuse slowly towards each other, either through a gel or in an H-tube, leading to crystallization at the interface where the complex forms and precipitates. unifr.ch

Thermal Methods: For some systems, crystallization can be achieved by dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. nih.gov For poorly soluble compounds, convection techniques, where a temperature gradient is applied to the solution, can facilitate the dissolution and subsequent crystallization in different parts of the container. unifr.ch

The choice of technique depends on the specific solubility characteristics of the zinc phenylphosphonate complex being studied.

Once a suitable crystal (typically 150-250 microns) is obtained, it is mounted on a diffractometer. carleton.edu Data collection involves irradiating the crystal with monochromatic X-rays (commonly Mo-Kα, λ = 0.71073 Å) while it is rotated. rsc.org To minimize thermal vibrations and obtain higher quality data, the crystal is often cooled to low temperatures, such as 173 K, using a cryostream system. rsc.org

The diffractometer, equipped with a detector like a CCD, collects a large number of diffraction spots. rsc.org The intensity and position of these spots are processed to determine the unit cell parameters and the crystal lattice symmetry. carleton.edu Software such as CrysAlisPro is used for data reduction and cell refinement. rsc.org

The final step is structure solution and refinement. This process uses the collected intensity data to build and perfect an atomic model of the crystal structure. Specialized software packages are essential for this phase:

Structure Solution: Programs like SHELXS, often used within suites like WinGX or Olex², employ direct methods or Patterson methods to determine the initial positions of the atoms. chemijournal.comrsc.orgornl.gov

Structure Refinement: The initial model is then refined using full-matrix least-squares techniques with programs like SHELXL. chemijournal.comrsc.org This iterative process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. rsc.org Corrections for factors like X-ray absorption are also applied to improve the accuracy of the final structure. carleton.edu

The quality of the final refined structure is assessed by parameters such as the R-factor, which indicates the agreement between the experimental and calculated structure factors.

The refined crystal structure provides precise details about the coordination environment of the zinc ions and the bonding modes of the phenylphosphonate ligand. Zinc(II) is known for its flexible coordination sphere, capable of adopting geometries ranging from tetrahedral to trigonal-bipyramidal and octahedral. chemijournal.comresearchgate.net

In zinc phenylphosphonate structures, the zinc ion is typically coordinated by oxygen atoms from the phosphonate groups of neighboring ligands. For instance, a common arrangement involves a tetrahedral coordination environment for the Zn²⁺ ion, where it is bonded to four oxygen atoms from four distinct phosphonate groups. rsc.org The phosphonate group (R-PO₃²⁻) itself is a versatile linker, capable of bridging multiple metal centers. Its connectivity is often described using Harris notation; for example, bonding modes of [2.110] and [4.211] have been observed, indicating the way the three phosphonate oxygen atoms connect to zinc centers. rsc.org These linkages can lead to the formation of diverse architectures, including one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. chemijournal.comrsc.org

The analysis of bond lengths and angles from SCXRD data is crucial for understanding the nature of the metal-ligand interactions.

Interactive Table: Selected Bond Distances and Angles in a Representative Zinc Complex (Note: Data is illustrative of typical zinc coordination environments as found in the literature.)

Click to view data

| Bond | Length (Å) | Angle | Degrees (°) | Source(s) |

| Zn(2)-O(5) | 1.955(3) | O(5)-Zn(2)-O(7a) | 110.9(1) | researchgate.net |

| Zn(2)-O(7a) | 1.950(3) | O(4a)-Zn(2)-O(7a) | 109.4(1) | researchgate.net |

| Zn(2)-O(4a) | 1.973(4) | O(7a)-Zn(2)-N(2) | 116.8(2) | researchgate.net |

| Zn(2)-N(2) | 2.054(4) | O(4a)-Zn(2)-N(2) | 105.0(1) | researchgate.net |

| Zn(1)-O(7) | 2.015(3) | O(6)-Zn(1)-O(7) | 95.0(1) | researchgate.net |

| Zn(1)-O(6) | 2.054(4) | O(7)-Zn(1)-N(1a) | 95.5(1) | researchgate.net |

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity Analysis

While SCXRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing the bulk material. It is used to confirm that the structure determined from a single crystal is representative of the entire batch, a process known as phase identification. researchgate.net The PXRD pattern of a crystalline material serves as a unique "fingerprint," characterized by a series of diffraction peaks at specific angles (2θ). researchgate.netresearchgate.net By comparing the experimental PXRD pattern of a synthesized zinc phenylphosphonate sample to a pattern simulated from SCXRD data or a reference pattern from a database (like the JCPDS-ICDD), one can verify the phase purity of the bulk sample. rsc.orggovinfo.govnist.govnist.gov

Furthermore, PXRD is a powerful tool for assessing the degree of crystallinity in a material. austinpublishinggroup.com Samples that are not perfectly crystalline contain amorphous (non-crystalline) regions, which produce a broad, diffuse scattering signal (an "amorphous halo") in the PXRD pattern instead of sharp peaks. utah.edu The percentage of crystallinity can be quantified by integrating the area under the sharp crystalline peaks and comparing it to the total area under the entire pattern (crystalline peaks + amorphous halo). utah.edu This analysis is crucial for materials where crystallinity influences properties, and it has been used to determine that sonochemically synthesized zinc phosphate (B84403) can exhibit higher crystallinity (e.g., ~46%) compared to conventionally prepared samples (~36%). austinpublishinggroup.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides atom-specific information about the local chemical environment and structure within a solid material. nih.gov It is particularly valuable for characterizing materials like zinc phenylphosphonates, offering insights that are complementary to diffraction methods.

³¹P SSNMR: Since phosphorus is at the core of the phosphonate linker, ³¹P SSNMR is an exceptionally sensitive probe of the structure. capes.gov.br The chemical shift and anisotropy of the ³¹P signal are highly dependent on the connectivity of the phosphonate group. capes.gov.brnih.gov This means that ³¹P SSNMR can distinguish between phosphonate groups that are bonded to different numbers of zinc atoms, providing detailed information about the coordination modes within the material. capes.gov.br

⁶⁷Zn SSNMR: While more challenging due to the nuclear properties of ⁶⁷Zn, this technique allows for the direct investigation of the zinc centers. rsc.org Performed at very high magnetic fields, ⁶⁷Zn SSNMR spectra provide information about the local geometry and coordination environment around the zinc atoms, which can be correlated with the NMR tensor parameters derived from the spectra. rsc.org

Together, these SSNMR methods help to build a comprehensive picture of the local structure and connectivity in zinc phenylphosphonate complexes, which is especially useful for materials that may be amorphous or difficult to crystallize for SCXRD analysis. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for characterizing the phenylphosphonate ligand and the nature of its bonding to the zinc center. nih.gov The two methods are complementary: FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment (e.g., polar P-O bonds), while Raman measures the inelastic scattering of laser light by bonds with a changing polarizability (e.g., C-C bonds in the phenyl ring). mt.comacs.org

In the context of zinc phenylphosphonate, these techniques are used to:

Confirm Ligand Presence: The spectra show characteristic bands corresponding to the vibrations of the phenyl group (aromatic C-H and C=C stretches) and the phosphonate group (P-O and P-C stretches). researchgate.net

Analyze Coordination: The formation of coordinate bonds between the oxygen atoms of the phosphonate group and the zinc ions significantly alters the vibrational frequencies of the P-O bonds. researchgate.netresearchgate.net Typically, the frequencies of the P-O symmetric and asymmetric stretching modes shift upon coordination. Analyzing the magnitude and direction of these shifts provides strong evidence for metal-ligand bond formation and can offer clues about the coordination mode of the phosphonate group. researchgate.net

Characterize Metal-Ligand Bonds: Low-frequency vibrations, often more accessible by Raman spectroscopy, can sometimes be assigned to the direct stretching modes of the Zn-O bonds, providing a direct probe of the metal-ligand interaction. mt.com

Interactive Table: General Regions for Characteristic FT-IR Bands in Metal Phosphonate Complexes

Click to view data

| Wavenumber (cm⁻¹) | Assignment | Significance | Source(s) |

| ~3400 | O-H stretching (of hydration water) | Indicates the presence of coordinated or lattice water molecules. | researchgate.net |

| ~3050-3350 | Aromatic C-H stretching | Confirms the presence of the phenyl group. | researchgate.net |

| ~1600 | Aromatic C=C stretching | Confirms the presence of the phenyl ring. | researchgate.net |

| ~1150 | Asymmetric stretching of PO₃ group (ν_as(PO₃)) | Shifts upon coordination to the zinc center. | researchgate.net |

| ~1000 | Symmetric stretching of PO₃ group (ν_s(PO₃)) | Shifts upon coordination to the zinc center. | researchgate.net |

| < 600 | Zn-O stretching | Direct evidence of the metal-oxygen bond, characterization of the SBU. | acs.orgresearchgate.net |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules and coordination complexes like zinc;dioxido-oxo-phenyl-λ5-phosphane. These methods provide insights into the energy levels of molecular orbitals and how they are affected by coordination between the metal center and the organic ligand.

Research Findings:

In complexes of zinc(II), which has a d¹⁰ electronic configuration, the electronic transitions observed are typically not due to d-d transitions, which are forbidden and often weak. Instead, the observed spectra are dominated by ligand-centered transitions. For this compound, the absorption and emission properties are primarily associated with the phenylphosphonate ligand.

Absorption Spectroscopy: The absorption spectrum arises from the promotion of electrons from lower-energy orbitals (ground state) to higher-energy orbitals (excited state) upon absorbing photons of specific wavelengths. The primary transitions expected for the phenylphosphonate ligand are π → π* transitions associated with the aromatic phenyl ring and n → π* transitions involving the non-bonding electrons on the phosphonate oxygen atoms. Studies on similar aromatic phosphonate ligands, such as 4-phosphono-biphenyl-4′-carboxylic acid, show intense absorption in the UV region, which can be attributed to these π → π* transitions. rsc.org The coordination of the phosphonate group to the zinc center can cause shifts in the absorption bands (either hypsochromic/blue-shift or bathochromic/red-shift) compared to the free ligand, reflecting the influence of the metal on the ligand's molecular orbitals.

Emission (Fluorescence) Spectroscopy: Fluorescence occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence of this compound complexes is expected to originate from the ligand. Research on coordination polymers containing zinc and diphosphonate ligands with aromatic components reveals fluorescence emissions in the near-UV and visible regions. researchgate.net For instance, two zinc(II)-diphosphonate coordination polymers displayed fluorescence emissions centered around 380 nm and 424 nm, which were assigned to intraligand π*–π transitions. researchgate.net The intensity and lifetime of the fluorescence can be significantly influenced by the rigidity of the complex and the coordination environment around the zinc ion, which can alter the rates of non-radiative decay processes.

The following table summarizes typical spectroscopic data from analogous zinc phosphonate compounds.

Table 1: Electronic Absorption and Emission Data for Analogous Phosphonate Compounds

| Compound/Ligand | Technique | Excitation Wavelength (λex) | Absorption/Emission Wavelength (λem) | Transition Type | Reference |

|---|---|---|---|---|---|

| 4-phosphono-biphenyl-4′-carboxylic acid ligand | Fluorescence Emission | 316 nm | 365 nm | Intraligand π–π | rsc.org |

| Zn(II)-diphosphonate polymer 1 | Fluorescence Emission | 235 nm | 379 nm, 424 nm | Intraligand π–π | researchgate.net |

| Zn(II)-diphosphonate polymer 2 | Fluorescence Emission | 235 nm | 380 nm, 424 nm | Intraligand π*–π | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure Probing

X-ray spectroscopic techniques are indispensable for determining the oxidation state of metal ions and for providing detailed information about their local coordination environment, such as bond lengths and coordination numbers.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. researchgate.netresearchgate.net In the analysis of this compound, XPS is used to confirm the presence of zinc, phosphorus, oxygen, and carbon and, most importantly, to verify the oxidation state of the zinc ion.

Research Findings: The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom. For zinc compounds, the Zn 2p core level spectrum, which shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, is analyzed. In zinc(II) compounds, the Zn 2p₃/₂ peak typically appears at a binding energy of approximately 1021-1022 eV. researchgate.netresearchgate.net For example, in a zinc aminophosphonate complex, the Zn-O bond was associated with a Zn 2p₃/₂ peak at 1021.2 eV. researchgate.net The energy separation between the Zn 2p₃/₂ and Zn 2p₁/₂ peaks is consistently around 23 eV for Zn(II) species. researchgate.net The detection of these characteristic peaks confirms that the zinc in the complex is in the +2 oxidation state. XPS can also provide information on the P-O-Zn linkages through shifts in the P 2p and O 1s core levels. researchgate.net

Table 2: Representative XPS Binding Energies for Zn(II) in Phosphonate/Oxide Environments

| Compound | Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |

|---|---|---|---|---|

| Zinc Aminophosphonate | Zn 2p₃/₂ (Zn-O) | 1021.2 | Zn(II) | researchgate.net |

| Zn 2p₃/₂ (Zn-N) | 1022.1 | Zn(II) | researchgate.net | |

| ZnO | Zn 2p₃/₂ | 1021.68 | Zn(II) | researchgate.net |

| Zn 2p₁/₂ | 1044.70 | Zn(II) | researchgate.net |

X-ray Absorption Spectroscopy (XAS):

XAS is a technique used to determine the local geometric and/or electronic structure of matter. It is particularly valuable for amorphous or polymeric materials that are not suitable for single-crystal X-ray diffraction. XAS spectra are typically split into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.govresearchgate.net

XANES for Oxidation State and Geometry: The XANES region, which is at and just above the absorption edge of an element, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. osti.gov For this compound, the position and features of the Zn K-edge XANES spectrum would further confirm the Zn(II) oxidation state. Furthermore, the shape of the XANES spectrum can distinguish between different coordination geometries, as the change from an octahedral to a tetrahedral Zn-O coordination environment leads to distinct changes in the intensity and position of the absorbance peak. osti.gov

EXAFS for Local Structure: The EXAFS region provides quantitative information about the local structure around the absorbing atom. By analyzing the oscillations in this region, it is possible to determine the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and their numbers (coordination number) with high precision. nih.gov For zinc phosphonate complexes, EXAFS analysis at the Zn K-edge would yield precise Zn-O bond distances and the coordination number of the zinc center. Studies of zinc in similar oxygen-rich environments, such as in the enzyme alkaline phosphatase, show that EXAFS can determine average Zn-O/N bond distances with an accuracy of ~0.02 Å and coordination numbers with an accuracy of ±1. nih.gov In such systems, typical Zn-O bond lengths are found to be approximately 1.97–1.98 Å with a coordination number of 4. nih.gov

Table 3: Typical Structural Parameters Determined by EXAFS for Zn(II) in Oxygen/Nitrogen Coordination Environments

| System | Parameter | Value | Technique | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase (Phosphate-bound) | Average Zn-Ligand (O/N) Distance | 1.97 Å | EXAFS | nih.gov |

| Coordination Number | 4.0 | EXAFS | nih.gov |

Theoretical and Computational Investigations of Zinc;dioxido Oxo Phenyl λ5 Phosphane

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysisresearchgate.netkobv.derevmaterialeplastice.rodntb.gov.uakobv.de

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to zinc phenylphosphonate (B1237145) and related systems to understand bonding, reactivity, and interactions with other materials. researchgate.netdntb.gov.ua For instance, DFT has been used to explore the foaming mechanism in polylactic acid (PLA) composites containing phenylphosphonic acid zinc salt, where it helped in calculating density profiles and energy barriers. researchgate.netacs.org The versatility of DFT is also demonstrated in its use to verify the formation of various chemical structures and in studies of corrosion inhibition. dntb.gov.uaresearchgate.net

Energy calculations derived from these optimized geometries provide valuable thermodynamic information. Researchers have used DFT to compute energy barriers for various processes, offering insights into the kinetics and feasibility of reactions involving zinc phenylphosphonate. researchgate.net These calculations are also foundational for more advanced analyses, such as determining frontier molecular orbitals. revmaterialeplastice.ro

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity.

In the context of polymer composites, FMO analysis has been used to explain the interactions between zinc phenylphosphonate or similar phosphonate-based nucleating agents and polymer matrices like polylactic acid (PLLA). revmaterialeplastice.roemerald.com A smaller energy gap between the LUMO of an agent and the HOMO of the polymer suggests that electrons can flow more easily between them, indicating stronger interaction. revmaterialeplastice.ro This interaction can destroy the intermolecular forces within the polymer chains, enhancing fluidity, which is crucial for processing. revmaterialeplastice.ro Theoretical analysis based on frontier orbital energies has been used to speculate that some nucleating agents operate through a chemical nucleation mechanism. emerald.com

Table 1: Example of Frontier Orbital Energies in a PLLA/Nucleating Agent System This table presents frontier orbital energy calculation results for PLLA and a phosphonate-based nucleating agent (PPAPH), illustrating how DFT is used to predict interactions. The smaller LUMO-HOMO gap between PPAPH and PLLA compared to PLLA itself suggests a favorable interaction.

| Compound/System | HOMO (eV) | LUMO (eV) | LUMO-HOMO Gap (eV) |

| PLLA (ten units) | -11.082 | 0.251 | 11.333 |

| PPAPH | -0.211 | -0.115 | N/A |

| LUMO(PPAPH) - HOMO(PLLA) | N/A | N/A | 10.967 |

| Data sourced from a study on a related phosphonate (B1237965) system to illustrate the application of FMO analysis. revmaterialeplastice.ro |

DFT calculations can generate detailed maps of electron density and charge distribution within the zinc phenylphosphonate molecule. This analysis is vital for understanding its coordination chemistry, including how the phosphonate group binds to the zinc atom. kobv.de The coordination can occur in monodentate, bidentate, or tridentate fashions, and in some cases, a single phosphonate oxygen can bridge two zinc ions.

Analyzing the electron density also helps in understanding non-covalent interactions, such as the π-π stacking that can occur between the phenyl groups. These interactions play a significant role in the formation of larger supramolecular structures. The distribution of charge also influences the molecule's interaction with other polar or charged species and is a key factor in its application as a surface modifier.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio quantum chemistry methods are derived directly from theoretical principles without the inclusion of experimental parameters. While more computationally demanding than DFT, they can provide extremely high accuracy for specific electronic properties. These methods have been applied to zinc-phosphorus systems to gain a fundamental understanding of their behavior. For example, ab initio calculations have been used to compute potential energy barriers for intramolecular rearrangements in related inorganic compounds. acs.org It is important to distinguish these electronic structure calculations from the term "ab initio structure solution," which refers to determining crystal structures from powder diffraction data without a starting model. researchgate.netresearchgate.netcapes.gov.br

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Interactionsacs.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe dynamic processes such as conformational changes, diffusion, and interactions with solvent molecules. While extensive MD simulation studies focused specifically on zinc phenylphosphonate are not widely reported, the technique has been mentioned in the context of related materials. cdnsciencepub.com MD simulations have been employed to study the evolution of interfaces and the self-assembly of molecules, providing insights into dynamic and solution-phase behavior that are relevant to the applications of zinc phenylphosphonate. acs.orgpreprints.org This represents a promising area for future research to better understand the behavior of this compound in different environments.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Datarevmaterialeplastice.ro

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental interpretation. DFT calculations have been instrumental in resolving ambiguities in the assignment of vibrational modes observed in infrared spectra of phosphonic acids on surfaces. researchgate.net

Furthermore, NMR parameters can be calculated using DFT, providing a theoretical basis for interpreting experimental NMR spectra. acs.org Computational results, such as the frontier orbital energies, have been successfully correlated with macroscopic properties like the fluidity of polymer melts, demonstrating the predictive power of these theoretical models. revmaterialeplastice.ro The prediction of electronic transitions, such as the π→π* transitions observed in UV-visible spectra, can also be achieved through these computational approaches, providing a complete picture of the molecule's electronic behavior.

Ligand Field Theory Applications for Zinc Coordination Complexes

Ligand Field Theory (LFT) is a sophisticated model that describes the electronic structure and bonding in coordination compounds by considering the interactions between the metal center and its surrounding ligands. britannica.comwikipedia.orgbritannica.com It merges principles from crystal field theory and molecular orbital theory to explain the magnetic, optical, and chemical properties of these complexes. britannica.combritannica.com When applied to zinc(II) coordination complexes, such as those involving the dioxido-oxo-phenyl-λ5-phosphane (phenylphosphonate) ligand, LFT provides a framework for understanding their unique characteristics.

The zinc(II) ion possesses an electronic configuration of [Ar]3d¹⁰, meaning its d-orbitals are completely filled. nih.govquora.com A fundamental consequence of this d¹⁰ configuration is that zinc(II) complexes exhibit zero Ligand Field Stabilization Energy (LFSE). nih.gov In transition metals with partially filled d-orbitals, LFSE is a critical factor that influences the preferred coordination geometry by stabilizing certain arrangements over others. For zinc, this energy is absent.

Consequently, the coordination number and geometry of zinc(II) complexes are not dictated by d-orbital splitting but are instead determined primarily by electrostatic and steric factors, namely the size of the zinc ion and the coordinating ligands. nih.gov This results in a characteristic coordination flexibility for zinc, which commonly adopts tetrahedral, octahedral, or even five-coordinate geometries depending on the nature of the ligands. nih.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a modern extension of LFT principles, allowing for detailed investigation of the electronic structures of these complexes. researchgate.net Research on zinc phenylphosphonate systems has utilized these methods to elucidate structural details. For instance, a two-dimensional coordination polymer, poly[(μ4-phenylphosphonato)zinc(II)], was synthesized and its structure determined. iucr.orgresearchgate.net In this compound, the zinc ion is coordinated by four oxygen atoms from different phenylphosphonate groups, resulting in a distorted tetrahedral geometry. iucr.orgresearchgate.net The basic conditions of the synthesis reaction led to the cleavage of phosphonate groups from a larger precursor molecule, making them available to react with the zinc ions. iucr.orgresearchgate.net

Detailed structural data from such investigations provide concrete values for bond lengths and angles, offering insight into the coordination environment.

Table 1: Selected Interatomic Distances for Poly[(μ4-phenylphosphonato)zinc(II)]

This table presents key bond lengths from the crystal structure analysis of a zinc phenylphosphonate coordination polymer. The data shows the variation in phosphorus-oxygen bond lengths within the phosphonate group and the zinc-oxygen bond lengths that define the coordination sphere. Data sourced from Citterio et al. (2019). iucr.orgresearchgate.net

| Bond | Length (Å) |

| P1—O1 | 1.507 |

| P1—O2 | 1.513 |

| P1—O3 | 1.561 |

| Zn1—O1 | 1.939 |

| Zn1—O2 | 1.943 |

| Zn1—O3 | 1.956 |

| Zn1—O3' | 1.956 |

The preference of zinc fingers, a common protein motif, for Zn²⁺ over other ions like Co²⁺ has also been analyzed using a framework that builds on LFT. While LFSE differences provide a baseline enthalpic preference for Zn²⁺, other thermodynamic factors such as hydration enthalpies and the protein's folding landscape are also significant. acs.org This highlights that even in the absence of traditional LFSE, the principles of orbital interactions are crucial for understanding metal ion selectivity in complex biological and chemical systems.

Mechanistic Studies of Chemical Transformations Catalyzed or Mediated by Zinc;dioxido Oxo Phenyl λ5 Phosphane

Investigation of Reaction Pathways and Transition States in Catalytic Cycles

The elucidation of a catalytic cycle involves identifying all elementary steps, including substrate binding, chemical transformation(s), and product release. For reactions catalyzed by zinc phenylphosphonate (B1237145), the reaction pathway would likely commence with the coordination of a substrate to the zinc center. The zinc atom in zinc phenylphosphonate exists in a distorted tetrahedral coordination environment, bonding to oxygen atoms of the phosphonate (B1237965) groups. researchgate.net This coordination activates the substrate for nucleophilic attack or other transformations.

The pathway proceeds through one or more high-energy transition states, which represent the energy maxima along the reaction coordinate between intermediates. For example, in the hydrolysis of esters or phosphates, a common reaction catalyzed by zinc-containing species, the mechanism often involves the formation of a five-coordinate zinc intermediate following the substrate's approach. researchgate.net The transition state would involve the partially formed and partially broken bonds during the nucleophilic attack on the activated substrate. The structure of the phenylphosphonate ligand, with phenyl groups pointing away from the inorganic zinc-phosphonate layer, could create specific steric environments that influence the approach of the substrate and the stability of transition states. researchgate.net In some complex zinc-based systems, multiple catalytic cycles can be accessible, allowing for switchable catalysis depending on the available reactants, such as the selective copolymerization of epoxides with CO2 or other anhydrides. researchgate.net

Kinetic Studies and Rate Law Determination Methodologies

Kinetic studies are essential for quantitatively describing how reaction rates depend on the concentrations of reactants, catalysts, and other species. The primary method for determining a reaction's rate law is the method of initial rates. khanacademy.orgyoutube.com This involves running a series of experiments where the initial concentration of one reactant is varied while others are kept constant, and measuring the initial reaction rate for each experiment.

The general form of a rate law for a reaction catalyzed by zinc phenylphosphonate (Cat) with reactants A and B would be:

Rate = k [Cat]x[A]y[B]z

where k is the rate constant and x, y, and z are the reaction orders with respect to the catalyst, reactant A, and reactant B, respectively.

Illustrative Data for Rate Law Determination

Consider a hypothetical reaction catalyzed by zinc phenylphosphonate. The following table shows experimental data that could be used to determine the rate law. khanacademy.orgyoutube.com

| Experiment | Initial [Catalyst] (M) | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.02 | 0.10 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.01 | 0.20 | 0.10 | 2.5 x 10⁻⁴ |

| 4 | 0.01 | 0.10 | 0.20 | 1.0 x 10⁻³ |

Comparing Experiments 1 and 2: Doubling the catalyst concentration doubles the rate, so the reaction is first order in the catalyst (x=1).

Comparing Experiments 1 and 3: Doubling the concentration of A has no effect on the rate, so the reaction is zero order in A (y=0).

Comparing Experiments 1 and 4: Doubling the concentration of B quadruples the rate, so the reaction is second order in B (z=2).

The resulting rate law is: Rate = k [Catalyst][B]². The rate constant, k, can then be calculated using the data from any of the experiments. youtube.com

Isotopic Labeling and Trapping Experiments for Intermediate Identification

To confirm proposed reaction mechanisms and identify fleeting intermediates, chemists employ techniques like isotopic labeling and trapping experiments.

Isotopic Labeling: This method involves replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). The position of the isotope in the products or intermediates, tracked by mass spectrometry or NMR spectroscopy, provides direct evidence for specific bond-breaking and bond-forming events. For a hydrolysis reaction catalyzed by zinc phenylphosphonate, using H₂¹⁸O would reveal whether the oxygen atom in the product originates from the water molecule, confirming the pathway of nucleophilic attack.

Trapping Experiments: Short-lived reaction intermediates are often too unstable to be isolated directly. A trapping experiment introduces a "trapping agent" that reacts rapidly and specifically with the proposed intermediate to form a stable, identifiable product. nih.gov For instance, if a carbocation intermediate were proposed in a reaction catalyzed by zinc phenylphosphonate, a potent nucleophile could be added to trap it. The detection of the resulting adduct provides strong evidence for the existence of that carbocation intermediate. These methods are crucial for validating the steps between stable reactants and products in a catalytic cycle. nih.gov

Computational Mechanistic Elucidation of Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. hw.ac.uk These methods allow for the calculation of the electronic structure and energies of molecules, intermediates, and transition states along a proposed reaction pathway. nih.gov

For a process catalyzed by zinc phenylphosphonate, DFT calculations could be used to:

Model the coordination of the substrate to the zinc center.

Calculate the activation energy barriers for different potential pathways, thereby identifying the most likely mechanism.

Determine the geometry of transition states. researchgate.net

Identify the rate-determining step of the catalytic cycle, which is the step with the highest energy barrier. rsc.org

Rationalize the effect of ligand structure on catalytic activity.

Hypothetical DFT Energy Profile for a Catalyzed Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants + Catalyst | Starting materials | 0 |

| Pre-reaction Complex | Substrate coordinated to Zn | -5.2 |

| Transition State 1 (TS1) | First energy barrier | +15.8 |

| Intermediate | Covalent intermediate species | +2.1 |

| Transition State 2 (TS2) | Second energy barrier | +12.5 |

| Product Complex | Product coordinated to Zn | -8.0 |

| Products + Catalyst | Released products | -10.3 |

In this hypothetical example, the rate-determining step would be the formation of the first transition state (TS1), as it has the highest energy barrier relative to the reactants.

Ligand Exchange and Dissociation Mechanism Investigations

Ligand substitution is a fundamental step in many catalytic cycles, where a substrate molecule displaces a ligand (e.g., a solvent molecule) from the metal's coordination sphere to initiate the reaction. libretexts.orgnih.gov These reactions can proceed through different mechanisms. dalalinstitute.comlibretexts.org

Dissociative (D) Mechanism: A two-step process where a ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is analogous to an Sₙ1 reaction. libretexts.org

Associative (A) Mechanism: A two-step process where the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving group then dissociates. This is analogous to an Sₙ2 reaction.

Interchange (I) Mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can have more dissociative (Id) or associative (Ia) character. libretexts.org

The operative mechanism for a zinc phenylphosphonate catalyst would depend on factors like the steric bulk of the phosphonate ligands and the nature of the incoming and leaving ligands. The process of a ligand detaching from the metal center is known as ligand dissociation, and its likelihood is influenced by factors like the strength of the metal-ligand bond and temperature. fiveable.menih.gov

Comparison of Ligand Substitution Mechanisms

| Feature | Dissociative (D) | Associative (A) |

| Intermediate | Lower coordination number | Higher coordination number |

| Rate Determining Step | M-L bond breaking | M-Y bond formation |

| Dependence on Incoming Ligand | Rate is largely independent of [Incoming Ligand] | Rate is dependent on [Incoming Ligand] |

| Steric Effects | Rate increases with steric crowding | Rate decreases with steric crowding |

Redox Chemistry Mechanisms Involving Zinc;Dioxido-oxo-phenyl-λ5-phosphane

Zinc is typically considered redox-inactive in biological and coordination chemistry, as it exists stably in the +2 oxidation state and does not readily undergo oxidation or reduction. nih.gov Therefore, in reactions involving zinc phenylphosphonate, the zinc(II) ion itself does not usually change its oxidation state. libretexts.org

However, the compound can mediate or catalyze redox reactions through several indirect mechanisms:

Lewis Acid Activation: The Zn(II) center functions as a Lewis acid, binding to a substrate and polarizing it. This activation can make the substrate more susceptible to undergoing a redox reaction with another reagent. For example, zinc can activate an organic molecule for subsequent reduction by a hydride source or oxidation by an external oxidant.

Redox-Active Ligands: While the phenylphosphonate ligand itself is not typically redox-active under mild conditions, modifications to the ligand framework could incorporate redox-active moieties, creating a bifunctional catalyst where both the metal and the ligand play a role in the redox mechanism.

In some specialized high-temperature catalytic systems, the chemical state of zinc (e.g., metallic Zn vs. ZnO) can be part of a redox equilibrium that is crucial for catalysis, but this is distinct from the low-temperature solution-phase chemistry typical for many coordination complexes. yuntsg.com

Applications of Zinc;dioxido Oxo Phenyl λ5 Phosphane in Advanced Chemical Synthesis and Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers [8, 14, 24, 30, 33, 34]

Structural Characterization of MOF Materials

The phenylphosphonate (B1237145) anion is an effective linker for constructing coordination polymers and Metal-Organic Frameworks (MOFs) with zinc. Research has demonstrated that the reaction of zinc salts with phenylphosphonic acid or its derivatives leads to crystalline materials with distinct structural features.

A two-dimensional coordination polymer, poly[(μ4-phenylphosphonato)zinc(II)], with the formula [Zn(C₆H₅PO₃)]n, has been synthesized and characterized. iucr.org In this material, the zinc ions are coordinated by oxygen atoms from the phosphonate (B1237965) groups in a distorted tetrahedral geometry. iucr.org These inorganic layers are arranged with the phenyl groups from the phosphonate ligand pointing above and below the plane, creating a well-defined layered structure. iucr.org Similarly, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) has been shown to possess a layered structure where the phenyl rings extend from the surface of an inorganic layer composed of zinc atoms coordinated by oxygen ligands. rsc.org

The introduction of additional functional groups to the phenylphosphonate linker allows for the creation of more complex and porous architectures. For instance, using an imidazole-functionalized phenylphosphonic acid resulted in a 2D layered zinc phosphonate where inorganic zinc phosphate (B84403) chains are linked into a sheet-like structure. researchgate.net While many simple phosphonate ligands tend to form dense, layered phases, the use of more complex or functionalized linkers can lead to robust, three-dimensional microporous frameworks. researchgate.net In these structures, zinc centers are typically coordinated tetrahedrally by four oxygen atoms from different phosphonate groups, forming the nodes of the open framework. researchgate.net

| Material | Ligand | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(C₆H₅PO₃)]n | Phenylphosphonate | 2D Layered | Distorted tetrahedral Zn coordination; inorganic layers with phenyl groups pointing out of plane. | iucr.org |

| Zinc Phenylphosphate Hydrate (ZnMPhP-H) | Phenylphosphate | 2D Layered | Analogous layered structure with phenyl rings protruding from the inorganic layer surface. | rsc.org |

| [(ZnHpiz)]n | 4-(1H-imidazole-4-yl)phenylphosphonic acid | 2D Layered | "Inorganic" zinc phosphate chains linked by the functionalized ligand into a layered structure. | researchgate.net |

| {Zn(DHBP)₂} | 1,4-dihydroxy-2,5-benzenediphosphonate | 3D Microporous | 1D columns of tetrahedral Zn ions with homoleptic phosphonate coordination, creating a robust, porous network. | researchgate.net |

Functional Properties Exploration of MOF Systems (e.g., adsorption, separation)

The structural characteristics of zinc phosphonate-based MOFs give rise to functional properties relevant to adsorption and separation processes. The porosity and high surface area inherent to some of these frameworks are key to their performance.

For example, a MOF constructed from zinc and a functionalized benzenediphosphonate ligand was found to create a microporous network. researchgate.net This material demonstrated the ability to adsorb gases, as confirmed by CO₂ and N₂ sorption studies, highlighting its potential for gas storage and separation applications. researchgate.net The development of bimetallic frameworks, such as a Lanthanum-Zinc MOF (La/Zn-MOF), has shown significant promise for environmental remediation. This particular MOF exhibited a very high surface area of 897.69 m²/g and a pore volume of 1.04 cm³/g, enabling the efficient adsorption and removal of the pollutant 2,4-dichlorophenylacetic acid from water. nih.gov

The versatility of zinc-based MOFs extends to the adsorption of medically relevant gases. nih.gov Studies have shown that certain zinc-containing frameworks can effectively capture and release nitric oxide, a biomolecule with antibacterial and vasodilating properties. nih.gov Furthermore, the precise engineering of pore apertures and framework flexibility in some advanced MOFs has led to exceptional gas separation performance, such as the selective removal of trace propyne (B1212725) from propylene, a critical industrial separation. researchgate.net While not all of these examples use the simple phenylphosphonate ligand, they demonstrate the functional potential that the zinc-phosphonate structural motif enables.

| Material | Property | Finding / Value | Application | Reference |

|---|---|---|---|---|

| La/Zn-MOF | Surface Area | 897.69 m²/g | Adsorption of water pollutants | nih.gov |

| La/Zn-MOF | Pore Volume | 1.04 cm³/g | Adsorption of water pollutants | nih.gov |

| {Zn(DHBP)₂} | Porosity | Microporous | CO₂ and N₂ gas sorption | researchgate.net |

| TIFSIX-14-Cu-i (ZU-13) | Selectivity | High C₃H₄/C₃H₆ selectivity (355) | Industrial gas separation | researchgate.net |

Potential in Advanced Material Precursors for Fabrication Technologies